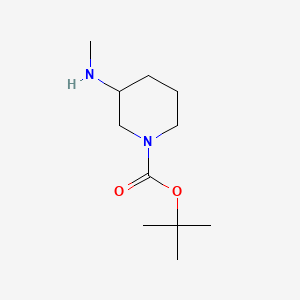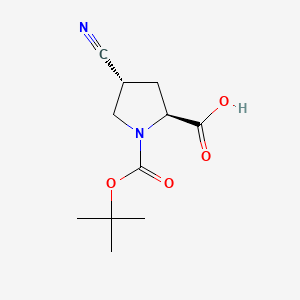
2-(甲基(吡啶-2-基)氨基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate, also known as EMPA, is an important organic compound that has been used in a variety of scientific applications. It is a colorless liquid with a pungent odor and is a derivative of pyridine. EMPA has a wide range of uses, from its use as a reagent in organic synthesis to its application as a catalyst in biochemical and physiological experiments.
科学研究应用
C10H14N2O2 C_{10}H_{14}N_{2}O_{2} C10H14N2O2
其分子量为194.23,在不同科学研究领域具有多种独特的应用 .药物化学: 抗菌剂合成
该化合物用于合成新型生物活性吡啶衍生物。这些衍生物已对其抗菌性能进行了测试,结果显示对大肠杆菌、霉菌和白色念珠菌等微生物菌株具有良好的效果。 该化合物作为这些衍生物合成的前体,对于开发新型抗生素以对抗微生物耐药性具有重要意义 .
有机合成: 杂环化合物的构建单元
在有机合成中,2-(甲基(吡啶-2-基)氨基)乙酸乙酯是合成杂环化合物的宝贵构建单元。 这些化合物在各种化学反应中至关重要,是用于药物和农用化学品的更复杂化学结构的基础元素 .
药物开发: 药理学研究
该化合物在药物开发中的作用十分重要,因为它存在于多种已批准药物的化学结构中。它是吡啶骨架的一部分,吡啶骨架是许多药理活性分子中必不可少的核心。 研究人员利用它来创造可能导致新的治疗剂的类似物和衍生物 .
化学合成: 化学发散合成中的试剂
它在化学发散合成过程中充当试剂,化学发散合成旨在从单个反应物中产生成多个产物。 这种多功能性对于化学研究中的高效合成路线至关重要,可以从简化的反应中产生不同的结果 .
肽合成: 氨基酸衍生物的中间体
N-甲基-N-(2-吡啶基)甘氨酸乙酯: 用作氨基酸衍生物合成的中间体,氨基酸衍生物是肽合成的组成部分。 这种应用对于创造具有特定生物学功能的肽至关重要,包括潜在的治疗肽 .
材料科学: 功能材料的前体
在材料科学中,该化合物是合成功能材料的前体。 这些材料在电子、光子学以及各种工业过程中的催化剂方面都有应用 .
分析化学: 光谱分析中的标准品
该化合物由于其明确定义的物理和化学性质,用作光谱分析中的标准品。 它有助于校准仪器并验证质量控制和研究实验室中使用的分析方法 .
催化: 过渡金属配合物中的配体
最后,它用作过渡金属配合物形成中的配体。 这些配合物在催化中很重要,在加速化学反应方面起着至关重要的作用,这对于工业化学和环境应用至关重要 .
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, and triggering a cascade of biochemical reactions .
Biochemical Pathways
These could include pathways related to cell signaling, metabolism, or other cellular processes .
安全和危害
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways, potentially altering the response of cells to external stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(methyl(pyridin-2-yl)amino)acetate involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, affecting its function. Additionally, ethyl 2-(methyl(pyridin-2-yl)amino)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(methyl(pyridin-2-yl)amino)acetate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties, leading to changes in its activity. Long-term studies in vitro or in vivo can provide insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of ethyl 2-(methyl(pyridin-2-yl)amino)acetate can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it could exhibit toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant impact on cellular processes. Toxicity studies in animal models can help determine the safe and effective dosage range for this compound.
Metabolic Pathways
Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell.
Transport and Distribution
The transport and distribution of ethyl 2-(methyl(pyridin-2-yl)amino)acetate within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding the transport and distribution mechanisms can provide insights into the compound’s activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of ethyl 2-(methyl(pyridin-2-yl)amino)acetate can affect its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
属性
IUPAC Name |
ethyl 2-[methyl(pyridin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8-12(2)9-6-4-5-7-11-9/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMCRRHGXYEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592779 |
Source


|
| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249006-32-3 |
Source


|
| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)









![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)



